2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride
Description
IUPAC Nomenclature Rationale for Sulfonamide-Benzamide Hybrids
The IUPAC naming of sulfonamide-benzamide hybrids follows hierarchical rules prioritizing functional groups based on suffix precedence. For this compound, the benzamide core (C₆H₅CONH₂) serves as the parent structure, while the sulfonamide group (-SO₂NHCH₃) and pyrrolidinylmethyl substituent act as prefixes.
Key Naming Steps:
- Parent Chain Identification : The benzene ring with the amide group (-CONH₂) forms the benzamide backbone.
- Substituent Prioritization : The sulfonamide group (-SO₂NHCH₃) at position 5 and methoxy groups (-OCH₃) at positions 2 and 3 are numbered to minimize locants.
- Prefix Ordering : Substituents are listed alphabetically: 2,3-dimethoxy-5-[(methylamino)sulphonyl].
- Amide Substituent : The N-[(1-methyl-2-pyrrolidinyl)methyl] group is appended to the amide nitrogen.
Comparative Nomenclature Table
| Component | Role in Nomenclature | Example from Compound |
|---|---|---|
| Benzamide | Parent structure | Benzamide core |
| Sulfonamide | Prefix (sulphonyl group) | 5-[(methylamino)sulphonyl] |
| Methoxy | Substituent | 2,3-dimethoxy |
| Pyrrolidinylmethyl | Amide substituent | N-[(1-methyl-2-pyrrolidinyl)methyl] |
The full IUPAC name thus integrates these elements: 2,3-dimethoxy-5-[(methylamino)sulphonyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]benzamide monohydrochloride.
Comparative Analysis of CAS Registry Numbers (74651-65-3 vs. 74651-67-5)
The compound exists under two CAS Registry Numbers due to stereochemical and salt-form variations:
CAS 74651-65-3
- Molecular Formula : C₁₆H₂₅N₃O₅S·HCl
- Stereochemistry : (-)-enantiomer specified.
- Structural Features : Free base form with a chiral center at the pyrrolidinylmethyl group.
CAS 74651-67-5
- Molecular Formula : C₁₆H₂₅N₃O₅S·HCl
- Stereochemistry : Not explicitly specified, suggesting a racemic mixture or unspecified enantiomer.
- Salt Form : Monohydrochloride confirmed across sources.
Critical Differences
| Parameter | CAS 74651-65-3 | CAS 74651-67-5 |
|---|---|---|
| Stereochemical Clarity | Explicit (-)-enantiomer | Unspecified configuration |
| Salt Form | Implied hydrochloride | Confirmed monohydrochloride |
| Registry Scope | Specific enantiomer | Broad commercial designation |
This distinction highlights the importance of CAS numbers in differentiating stereoisomers and salt forms in chemical databases.
Stereochemical Implications of Pyrrolidinylmethyl Substituent
The (1-methyl-2-pyrrolidinyl)methyl group introduces chirality at the pyrrolidine ring’s second carbon, generating enantiomers with potential pharmacological divergence.
Structural Analysis :
- Chiral Center : Carbon-2 in the pyrrolidine ring (Figure 1).
- **
Properties
CAS No. |
74651-65-3 |
|---|---|
Molecular Formula |
C16H26ClN3O5S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2;/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20);1H |
InChI Key |
ALHNNRXEJWFXLT-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride generally follows a convergent multi-step approach:
Step 1: Preparation of the substituted benzamide core
The starting material is often a 2,3-dimethoxy-5-substituted benzoyl chloride or benzoyl derivative. The benzamide core is formed by reacting this intermediate with an amine derivative, typically the 1-methyl-2-pyrrolidinylmethyl amine, under controlled conditions to form the amide bond.Step 2: Introduction of the methylamino sulphonyl group
The sulphonyl group bearing the methylamino substituent is introduced via sulfonylation reactions. This can be achieved by reacting the benzamide intermediate with methylsulfonyl chloride or related sulfonylating agents under basic conditions to install the methylamino sulphonyl moiety at the 5-position of the aromatic ring.Step 3: Formation of the monohydrochloride salt
The free base of the benzamide is treated with hydrochloric acid or an equivalent acid source to form the monohydrochloride salt, which improves the compound’s physicochemical properties such as solubility and stability.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Amide bond formation | 2,3-Dimethoxy-5-substituted benzoyl chloride + 1-methyl-2-pyrrolidinylmethyl amine; base (e.g., triethylamine); solvent (e.g., dichloromethane); 0–25°C | Yields the N-substituted benzamide intermediate with high selectivity |
| 2 | Sulfonylation | Methylsulfonyl chloride or methylamino sulfonylating agent; base (e.g., pyridine or triethylamine); solvent (e.g., dichloromethane); 0–5°C to room temperature | Introduces the methylamino sulphonyl group at the 5-position; reaction monitored by TLC or HPLC |
| 3 | Salt formation | Treatment with HCl in anhydrous solvent or aqueous medium; controlled temperature | Produces the monohydrochloride salt; enhances compound stability and crystallinity |
Research Findings on Synthesis Optimization
Yield and Purity: Optimization studies indicate that controlling the temperature during sulfonylation is critical to minimize side reactions and maximize yield. Lower temperatures (0–5°C) favor selective sulfonylation without overreaction.
Solvent Choice: Dichloromethane and other aprotic solvents are preferred for amide bond formation and sulfonylation steps due to their ability to dissolve both reactants and maintain reaction control.
Base Selection: Triethylamine and pyridine are commonly used bases to neutralize HCl generated during sulfonylation and amide formation, preventing acid-catalyzed side reactions.
Purification: The final product is typically purified by recrystallization from suitable solvents after salt formation, ensuring high purity suitable for pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Temperature (amide formation) | 0–25°C | Controls reaction rate and selectivity |
| Temperature (sulfonylation) | 0–5°C | Minimizes side reactions, improves yield |
| Solvent | Dichloromethane, THF | Good solubility and reaction control |
| Base | Triethylamine, pyridine | Neutralizes acid, prevents degradation |
| Salt formation | HCl in anhydrous or aqueous medium | Enhances stability and solubility |
| Purification | Recrystallization from ethanol or similar | Achieves high purity and crystallinity |
Patented Synthetic Routes and Industrial Relevance
Patent literature (e.g., AU528827B2) describes synthetic routes for related benzamide derivatives, emphasizing the importance of selective sulfonylation and amide bond formation steps.
Industrial synthesis focuses on scalability, reproducibility, and environmental considerations, often employing continuous flow techniques or optimized batch processes to improve yield and reduce impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
These reactions are facilitated in polar aprotic solvents and are significant for modifying the compound's structure. The presence of nucleophilic groups such as —NH₂, —NHR₁, and —SH can participate in these reactions, allowing for the introduction of new functional groups.
Nucleophilic Addition Reactions
These reactions can occur with electrophilic groups present in the compound, such as carbonyl or sulfonyl groups. They are important for adding new functionalities to the molecule, potentially enhancing its biological activity .
Hydrolysis and Condensation Reactions
Hydrolysis reactions can occur with ester or amide linkages, while condensation reactions may form new bonds between molecules. These reactions are crucial for altering the compound's solubility or stability.
Factors Influencing Chemical Reactions
| Factor | Influence on Reactions |
|---|---|
| pH | Affects the ionization state of functional groups, influencing reactivity. |
| Temperature | Controls the rate of reactions; higher temperatures generally increase reaction rates. |
| Solvent Choice | Polar aprotic solvents facilitate nucleophilic substitution reactions. |
Analytical Techniques for Characterization
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance spectroscopy (NMR) are used to characterize the chemical properties of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride. These methods help in identifying the molecular structure and confirming the purity of the synthesized compound.
Scientific Research Applications
Biological Activities
Research indicates that 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride exhibits several biological activities:
- Serotonin and Norepinephrine Transporter Interaction : The compound shows an affinity for serotonin and norepinephrine transporters, suggesting its potential role in mood enhancement and the alleviation of depressive symptoms. This interaction profile positions it as a candidate for further investigation in the treatment of depression and anxiety disorders.
- Antidepressant Properties : Preliminary studies suggest that it may possess antidepressant-like effects, which warrant more extensive clinical trials to confirm efficacy and safety.
- Potential Neuroprotective Effects : Some research indicates that compounds with similar structures may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps aimed at modifying its structure to enhance biological activity or pharmacokinetic properties. Various synthetic routes can be employed depending on the desired yield and purity levels.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The sulphonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrrolidinylmethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other benzamide derivatives, particularly in its sulphonamide and pyrrolidinylmethyl substituents. Key analogues include:
Structural Implications :
- The 1-methyl-2-pyrrolidinylmethyl group differs from the 1-ethyl variant in , which could alter metabolic stability or receptor interaction .
Pharmacological Profiles
Limited data are available for the target compound, but insights can be inferred from structurally related benzamides:
- [125I]Epidepride: Exhibits high affinity for dopamine D-2 receptors (Kd = 20–30 pM in sodium-containing buffers) and sodium-dependent isomerization . The target compound’s sulphonamide and pyrrolidinyl groups may similarly engage D-2 receptors but with altered sodium sensitivity due to its methylamino substituent.
- Compound in : Binds to alpha-2 adrenergic receptors at lower affinity (~2 nM) compared to D-2 receptors . The target compound’s dimethoxy groups may shift selectivity toward adrenergic or serotonergic receptors.
Functional and Binding Characteristics
Key Findings from Analogues :
Biological Activity
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride (CAS No. 74651-65-3) is a compound belonging to the benzamide class, characterized by its unique structural features, including methoxy and sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
- Molecular Formula : C_{15}H_{22}N_{2}O_{4}S·HCl
- Molecular Weight : Approximately 407.9 g/mol
- Structural Features : The compound contains methoxy groups, a sulfonyl moiety, and a pyrrolidine ring, which contribute to its biological activity and pharmacokinetic properties .
Biological Activity
Research indicates that 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride exhibits several notable biological activities:
1. Interaction with Neurotransmitter Systems
The compound shows significant interaction with serotonin and norepinephrine transporters. This suggests a role in enhancing mood and alleviating symptoms of depression. Studies indicate that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits in mood disorders.
2. Antidepressant-like Effects
In preclinical studies, this compound has demonstrated antidepressant-like effects in animal models. The mechanism appears to involve the inhibition of reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.
3. Potential for Analgesic Activity
There is emerging evidence suggesting that the compound may also possess analgesic properties. Similar benzamide derivatives have been explored for pain relief, indicating that further investigation into this aspect could be beneficial .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
Case Study 1: Antidepressant Efficacy
A study involving rodents showed that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings support its potential use as an antidepressant agent.
Case Study 2: Neurotransmitter Interaction Profile
Research utilizing radiolabeled binding assays indicated that the compound has a high affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), with Ki values suggesting competitive inhibition mechanisms.
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Serotonin Reuptake Inhibition | Increased serotonin levels | Competitive inhibition at SERT |
| Norepinephrine Reuptake Inhibition | Enhanced norepinephrine activity | Competitive inhibition at NET |
| Potential Analgesic Effects | Pain relief | Modulation of pain pathways |
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups compared to other benzamide derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Aminosulfonyl)-2,3-dimethoxy-N-(1-(2-propen-1-YL)-2-pyrrolidinyl)methyl)benzamide | Contains propenyl group | Different pharmacological effects |
| N-(1-Methylpyrrolidinyl)-N-(4-methoxyphenyl)acetamide | Varying aromatic substitution | Distinct analgesic properties |
| 4-Methoxy-N-(pyrrolidin-1-YL)benzamide | Lacks sulfonyl group | Focused on different therapeutic areas |
Q & A
Basic: What are the key synthetic pathways for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- BOC protection : Protection of the pyrrolidinylmethyl amine group using tert-butoxycarbonyl (BOC) to prevent undesired side reactions .
- Sulfonylation : Introduction of the methylamino-sulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) .
- Coupling reactions : Use of coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to link benzamide intermediates to the pyrrolidine moiety .
- Deprotection and salt formation : Removal of BOC groups with trifluoroacetic acid (TFA), followed by HCl treatment to yield the monohydrochloride salt .
Key characterization methods : NMR (structural confirmation), HPLC (purity analysis), and mass spectrometry (molecular weight verification) .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Solution stability : Monitor degradation via HPLC in solvents (e.g., DMSO, aqueous buffers) under varying pH and temperatures .
- Light sensitivity : Expose the compound to UV/visible light and track changes using spectroscopic methods .
Safety considerations : Refer to SDS guidelines for handling hygroscopic or light-sensitive intermediates .
Advanced: How can synthetic yield be optimized while minimizing byproducts?
Answer:
Optimization strategies include:
- Reaction parameter tuning : Adjust temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents like BOP or sulfonyl chlorides .
- Catalyst screening : Test alternatives to BOP (e.g., HATU, EDCI) for improved coupling efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonylated derivatives) and modify reaction conditions accordingly .
Case study : In , replacing BOP with HATU increased coupling efficiency by 15% in a structurally similar benzamide synthesis .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor binding conditions (pH, temperature). Standardize protocols across labs .
- Compound purity : Verify purity (>95% via HPLC) to exclude confounding effects from impurities .
- Structural analogs : Compare activity with derivatives (e.g., substituents on the benzamide ring) to identify pharmacophore requirements .
Methodological approach : Replicate studies using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Advanced: What experimental frameworks assess environmental fate and ecotoxicity?
Answer:
Adopt methodologies from long-term environmental studies, such as:
- Abiotic transformations : Study hydrolysis/photolysis rates in simulated environmental matrices (e.g., water, soil) using LC-MS/MS .
- Biotic degradation : Test microbial metabolism in bioreactors and identify metabolites via high-resolution mass spectrometry .
- Ecotoxicology : Use tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition) per OECD guidelines .
Theoretical linkage : Frame studies within the "source-to-impact" model to integrate compound properties, exposure pathways, and ecological risks .
Basic: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., TFA, THF) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the methoxy, sulfonyl, or pyrrolidine groups .
- Biological testing : Screen analogs against target receptors (e.g., dopamine D2/D3 for neurochemical studies) using radiolabeled assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Example : demonstrates how imidazo-pyrimidine analogs were optimized for agrochemical activity via iterative SAR .
Advanced: How to address discrepancies in spectroscopic data interpretation?
Answer:
- Multi-technique validation : Cross-verify NMR peaks with HSQC/HMBC for connectivity and compare with published spectra of analogs .
- Crystallography : Resolve ambiguous structures via X-ray crystallography (CCDC deposition recommended) .
- Dynamic effects : Consider rotameric states or solvent-induced shifts in NMR (e.g., DMSO vs. CDCl3) .
Reference : provides crystallographic data for resolving benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
